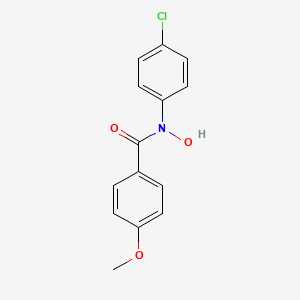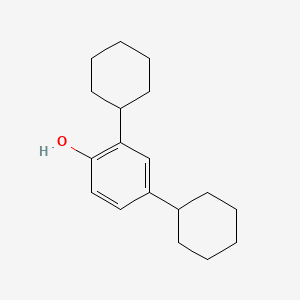![molecular formula C38H42N3O7S+ B14690772 4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid CAS No. 32761-96-9](/img/structure/B14690772.png)
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methoxybenzenediazonium typically involves the diazotization of 4-Anilino-2-methoxyaniline using nitrous acid under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene can be synthesized through a Williamson ether synthesis, where 4-(methoxymethyl)phenol reacts with 1-(methoxymethyl)benzyl chloride in the presence of a strong base like sodium hydride.
2,4,6-trimethylbenzenesulfonic acid is usually prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfuric acid or oleum.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The diazonium group in 4-Anilino-2-methoxybenzenediazonium can undergo oxidation to form azo compounds.
Reduction: The nitro group in 4-Anilino-2-methoxybenzenediazonium can be reduced to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Copper(I) chloride or bromide for Sandmeyer reactions.
Major Products
Azo Compounds: Formed from the oxidation of diazonium salts.
Amines: Formed from the reduction of nitro groups.
Halogenated Aromatics: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
These compounds can be used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology
Medicine
Some derivatives may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for these compounds depends on their specific chemical structure. For example, diazonium compounds can act as electrophiles in substitution reactions, while sulfonic acids can act as strong acids in catalysis.
Molecular Targets and Pathways
Electrophilic Substitution: Targets aromatic rings in organic molecules.
Catalysis: Sulfonic acids can catalyze esterification and other acid-catalyzed reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: Similar to 4-Anilino-2-methoxybenzenediazonium but with a nitro group instead of a diazonium group.
Phenoxybenzenes: Similar to 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene but with different substituents.
Mesitylene Sulfonic Acid: Similar to 2,4,6-trimethylbenzenesulfonic acid but with different methyl group positions.
Uniqueness
The combination of these three chemical entities in one compound provides unique properties that may not be found in other similar compounds. This uniqueness can be leveraged in specialized applications in research and industry.
Propiedades
Número CAS |
32761-96-9 |
|---|---|
Fórmula molecular |
C38H42N3O7S+ |
Peso molecular |
684.8 g/mol |
Nombre IUPAC |
4-anilino-2-methoxybenzenediazonium;1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene;2,4,6-trimethylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18O3.C13H12N3O.C9H12O3S/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2;1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h3-10H,11-12H2,1-2H3;2-9,15H,1H3;4-5H,1-3H3,(H,10,11,12)/q;+1; |
Clave InChI |
OXGLVKGLYONJST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


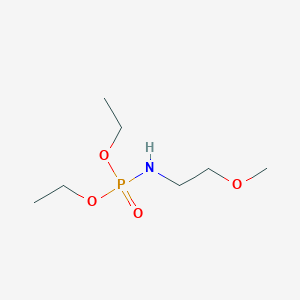

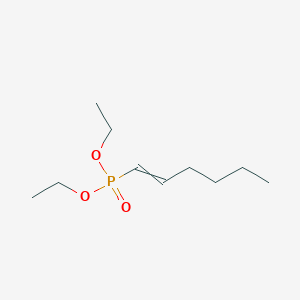

![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)
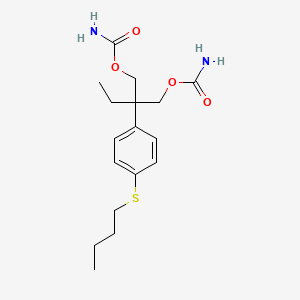
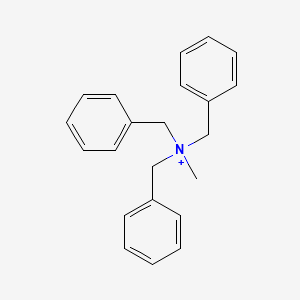
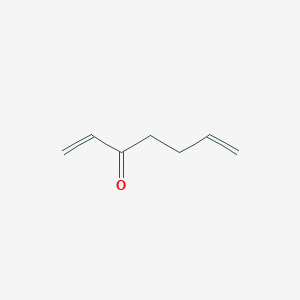

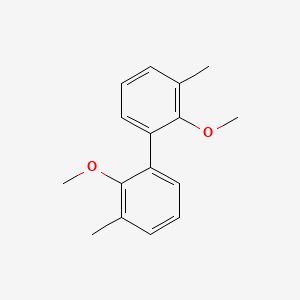
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
